4-Fluoro-1H-indazole-3-carbonyl chloride
Description
4-Fluoro-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a fluorine atom at the 4-position and a carbonyl chloride group at the 3-position of the indazole ring imparts unique chemical properties to this compound. It is widely used in organic synthesis and pharmaceutical research due to its reactivity and potential biological activities.
Properties
IUPAC Name |
4-fluoro-1H-indazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-6-4(10)2-1-3-5(6)11-12-7/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWBZSUPYQHADS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluoro-1H-Indazole-3-Carbaldehyde
Starting with 4-fluoro-2-nitrobenzaldehyde , hydrazine-mediated cyclization forms the indazole core. The reaction proceeds via:
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 4-fluoro-1H-indazole-3-carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions. Typical yields range from 65–75%, with purity confirmed by thin-layer chromatography (TLC).
Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the target acyl chloride. Excess SOCl₂ is removed under reduced pressure, yielding the product as a pale-yellow solid (yield: 85–90%).
Critical Parameters :
- Temperature control during cyclization (90–110°C) minimizes side reactions.
- Anhydrous conditions during SOCl₂ treatment prevent hydrolysis of the acyl chloride.
Method 2: Diazotization and Cyclization of 4-Fluoro-2-Aminobenzonitrile
Diazotization and Indazole Formation
4-Fluoro-2-aminobenzonitrile undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. Subsequent cyclization in the presence of copper(I) cyanide (CuCN) yields 4-fluoro-1H-indazole-3-carbonitrile .
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated sulfuric acid (H₂SO₄) at 120°C, followed by neutralization with sodium hydroxide (NaOH). This step achieves yields of 70–80%.
Acyl Chloride Synthesis
Reaction with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at room temperature provides the acyl chloride in near-quantitative yield (95%).
Advantages :
Method 3: Functionalization of 3-Amino-4-Fluoroindazole
Synthesis of 3-Amino-4-Fluoroindazole
3-Nitro-4-fluoroindazole is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, yielding the amine derivative (yield: 90%).
Sandmeyer Reaction to Carboxylic Acid
Diazotization of the amine with NaNO₂/HCl at 0°C, followed by treatment with copper(I) cyanide (CuCN) , produces 4-fluoro-1H-indazole-3-carbonitrile . Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid (yield: 65%).
Chlorination with Thionyl Chloride
The carboxylic acid is refluxed with excess SOCl₂ to yield the acyl chloride, isolated via distillation under reduced pressure.
Challenges :
- Multi-step sequence lowers overall yield.
- Requires strict control of diazotization conditions to prevent decomposition.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Starting Material | 4-Fluoro-2-nitrobenzaldehyde | 4-Fluoro-2-aminobenzonitrile | 3-Nitro-4-fluoroindazole |
| Key Step | Cyclization | Diazotization | Sandmeyer Reaction |
| Overall Yield (%) | 55–60 | 65–70 | 50–55 |
| Scalability | Moderate | High | Low |
| Regioselectivity | High | Moderate | High |
Method 2 offers the best balance of yield and scalability, while Method 1 excels in regioselectivity for large-scale applications.
Experimental Optimization
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Nitro, Sulfo, and Halo Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Scientific Research Applications
4-Fluoro-1H-indazole-3-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-indazole-3-carbonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity and stability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
1H-Indazole-3-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and biological properties.
4-Chloro-1H-indazole-3-carbonyl chloride:
4-Fluoro-1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride, affecting its reactivity and use in synthesis.
Uniqueness: 4-Fluoro-1H-indazole-3-carbonyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical research.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Fluoro-1H-indazole-3-carbonyl chloride, and how can side products be minimized?
- Methodological Answer : Synthesis typically involves the acylation of 4-Fluoro-1H-indazole using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. For example, analogous indazole derivatives are synthesized via coupling reactions with arylboronic acids under palladium catalysis (e.g., Pd(OAc)₂, PPh₃) in the presence of a base like Na₂CO₃ . To minimize side products, reaction conditions (temperature, stoichiometry of reagents, and inert atmosphere) must be tightly controlled. Monitoring via thin-layer chromatography (TLC) or LC-MS during intermediate steps is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom at position 4 and the carbonyl group at position 3 will cause distinct splitting patterns and deshielding effects. For example, in similar indazole derivatives, the carbonyl carbon resonates at ~160–170 ppm in ¹³C NMR .
- IR : The carbonyl (C=O) stretch typically appears at ~1640–1700 cm⁻¹, while the C-F bond shows absorption at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : Electron ionization (EI-MS) can confirm the molecular ion peak (e.g., [M]⁺) and fragmentation patterns. NIST Standard Reference Database protocols should be followed for calibration and reproducibility .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : This compound is moisture-sensitive due to the reactive acyl chloride group. Storage under anhydrous conditions (e.g., desiccator with P₂O₅) at –20°C in amber vials is advised. Degradation can be monitored via periodic NMR or FTIR analysis to detect hydrolysis (e.g., formation of carboxylic acid). Purity should be verified before use in downstream reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress competing pathways in indazole acylation?
- Methodological Answer : Competitive halogenation or over-chlorination can occur if the chlorinating agent is in excess. A stepwise approach is recommended:
Pre-activate the indazole core with a Lewis acid (e.g., AlCl₃) to enhance electrophilicity.
Use substoichiometric amounts of SOCl₂ (1.1–1.3 equivalents) to avoid side reactions.
Employ low temperatures (0–5°C) to slow down aggressive chlorination. Reaction progress should be tracked using real-time MS or in-situ IR .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar indazole derivatives?
- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. For example, the presence of rotamers in solution can split peaks. Strategies include:
- Repurifying the compound via recrystallization or column chromatography.
- Using deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess tautomeric equilibria.
- Cross-validating with computational methods (DFT calculations for expected chemical shifts) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing fluorine atom at position 4 increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols). Density Functional Theory (DFT) studies on analogous compounds suggest that the fluorine substituent lowers the LUMO energy of the acyl chloride, enhancing reactivity. Kinetic studies under varying pH and solvent polarities can further elucidate substituent effects .
Q. What advanced methodologies ensure high purity for electrophilic indazole derivatives?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to separate and quantify impurities.
- Elemental Analysis : Confirm stoichiometry (C, H, N, F, Cl) to rule out hydrate or solvate formation.
- X-ray Crystallography : Resolve ambiguous structural features (e.g., regiochemistry of substitution) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
